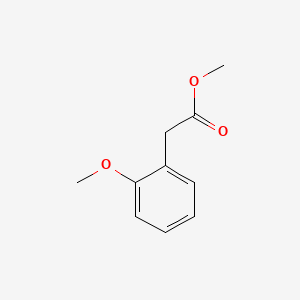

Methyl (2-methoxyphenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQRSYFOIRGRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182119 | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-60-3 | |

| Record name | Methyl 2-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27798-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027798603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27798-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (2-methoxyphenyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3NWF99XPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl (2-methoxyphenyl)acetate" CAS number and properties

Executive Summary

Methyl (2-methoxyphenyl)acetate is a specialized aromatic ester serving as a critical building block in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its para-substituted isomer, the ortho positioning of the methoxy group imparts unique steric and electronic properties, facilitating specific cyclization pathways used in the construction of polycyclic diterpenes (abietanes) and complex heterocycles. This guide provides a definitive technical profile, validated synthetic protocols, and characterization standards for researchers in medicinal and agrochemical chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Differentiation Alert: Researchers must distinguish this compound from its structural isomers to avoid catastrophic synthetic failures:

-

Target: this compound (CAS 27798-60-3 ) – Phenylacetic acid derivative.

-

Isomer A: 2-Methoxyphenyl acetate (CAS 613-70-7 ) – Guaiacol ester (Phenolic ester).

-

Isomer B: Methyl 2-methoxy-2-phenylacetate (CAS 3558-61-0 ) – Alpha-methoxy derivative.

Table 1: Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | 217°C (atm); 122–124°C (18 mmHg) | High thermal stability |

| Density | 1.083 – 1.129 g/cm³ | Denser than water |

| Solubility | Soluble in MeOH, DCM, EtOAc | Immiscible in water |

| Flash Point | >110°C | Non-flammable (Class IIIB) |

Synthetic Pathways & Process Chemistry

Method A: Acid-Catalyzed Esterification (Scalable)

The most robust route involves the direct esterification of (2-methoxyphenyl)acetic acid. This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy.

Protocol:

-

Charge: Dissolve (2-methoxyphenyl)acetic acid (1.0 eq) in anhydrous Methanol (10 vol).

-

Catalyst: Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Concentrate MeOH. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Distillation under reduced pressure (18 mmHg) yields the pure ester (>98%).

Method B: Arndt-Eistert Homologation (From o-Anisic Acid)

Used when the acetic acid precursor is unavailable, starting from the cheaper o-anisic acid or o-anisaldehyde.

Figure 1: Synthetic workflow via Wolff Rearrangement, extending the carbon chain by one methylene unit.

Spectroscopic Characterization (Self-Validation)

To validate the identity of CAS 27798-60-3 , ensure the NMR signals correspond to the ortho substitution pattern.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.20 – 7.28 (m, 2H): Aromatic H-4, H-6 (Overlap).

-

δ 6.85 – 6.95 (m, 2H): Aromatic H-3, H-5 (Ortho/Para to Methoxy).

-

δ 3.82 (s, 3H): Ar-OCH ₃ (Distinctive methoxy singlet).

-

δ 3.68 (s, 3H): COOCH ₃ (Ester methyl singlet).

-

δ 3.65 (s, 2H): Ar-CH ₂-CO (Benzylic methylene).

Diagnostic Key: The benzylic methylene at 3.65 ppm distinguishes this from the alpha-methoxy isomer (which would show a methine proton ~4.7 ppm) and the phenolic acetate (which lacks the CH₂ group entirely).

Mass Spectrometry (GC-MS)

-

Molecular Ion [M]+: m/z 180.[1]

-

Base Peak: m/z 121 (Methoxybenzyl cation, loss of -COOMe).

-

Fragment: m/z 91 (Tropylium ion).

Applications in Drug Discovery & Agrochemicals[3]

Strobilurin Fungicide Synthesis

This compound is a structural analog to the pharmacophore found in Kresoxim-methyl . The ortho-methoxy group is pivotal for the "toxophore" orientation in the Q_o site of the fungal cytochrome bc1 complex.

Mechanism of Action: The ester moiety serves as a scaffold for condensation with oximes or alpha-keto esters to form the beta-methoxyacrylate pharmacophore.

Figure 2: Role of the target compound in the synthesis of Strobilurin-class fungicides.

Pharmaceutical Intermediates

Used in the synthesis of tricyclic diterpenes (Abietanes) via Wittig reactions, where the ortho-methoxy group directs regioselectivity during cyclization.

Handling, Safety, & Stability

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic position is susceptible to slow oxidation to the alpha-keto ester if exposed to air and light over prolonged periods.

-

Hazards: Irritant (Skin/Eye). GHS Warning.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis to acid).

References

-

PubChem. (2023). Methyl 2-(2-methoxyphenyl)acetate - Compound Summary. National Library of Medicine. [Link]

-

ResearchGate. (2018). Enantioselective hydroformylation and synthesis of abietane diterpenoids. [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl (2-methoxyphenyl)acetate

Executive Summary

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is a critical ester intermediate used in the synthesis of agrochemicals (fungicides) and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by its ortho-methoxy substitution, this compound exhibits distinct spectroscopic shielding patterns compared to its para and meta isomers.

This guide provides a definitive reference for the identification, quality control, and synthesis of this compound. It synthesizes theoretical chemical shift logic with empirical data to provide a self-validating analytical framework.

Compound Identity:

-

IUPAC Name: Methyl 2-(2-methoxyphenyl)acetate[1]

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol [1]

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: ~242°C (Predicted)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-methoxy group exerts a significant electronic influence on the aromatic ring and the benzylic protons. In CDCl₃, the signals for the ester methyl, the aromatic methoxy, and the benzylic methylene appear in a narrow window (3.6 – 3.9 ppm), requiring high-field instruments (>400 MHz) for clear resolution.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.20 – 7.28 | Multiplet (m) | 2H | Ar-H (H-4, H-6) | Meta to methoxy; relatively deshielded. |

| 6.88 – 6.95 | Multiplet (m) | 2H | Ar-H (H-3, H-5) | Ortho/Para to methoxy; shielded by electron donation. |

| 3.82 | Singlet (s) | 3H | Ar-OCH ₃ | Characteristic aromatic methoxy shift. |

| 3.68 | Singlet (s) | 3H | COO-CH ₃ | Ester methyl group. |

| 3.65 | Singlet (s) | 2H | Ar-CH ₂-CO | Benzylic protons. Note: May overlap with ester methyl. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Type | Assignment | Mechanistic Insight |

| 172.5 | Quaternary (C) | C =O | Typical ester carbonyl resonance. |

| 157.6 | Quaternary (C) | Ar-C -OMe | Deshielded by direct oxygen attachment (ipso effect). |

| 131.2 | CH | Ar-C H | Meta position relative to OMe. |

| 128.5 | Quaternary (C) | Ar-C -CH₂ | Benzylic attachment point. |

| 123.8 | CH | Ar-C H | Ring carbon. |

| 120.4 | CH | Ar-C H | Para position relative to OMe. |

| 110.3 | CH | Ar-C H | Ortho position (shielded). |

| 55.4 | CH₃ | Ar-OC H₃ | Methoxy carbon.[2] |

| 51.8 | CH₃ | COOC H₃ | Ester methyl carbon. |

| 36.5 | CH₂ | Ar-C H₂ | Benzylic carbon.[3] |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionality and the ether linkage.

-

1735 – 1745 cm⁻¹ (Strong): C=O Stretching (Ester). This is the diagnostic peak for reaction completion (conversion of carboxylic acid OH to ester).

-

1245 – 1255 cm⁻¹ (Strong): C-O-C Asymmetric Stretch (Aryl ether).

-

1150 – 1170 cm⁻¹ (Medium): C-O-C Stretch (Ester).

-

2840 – 3000 cm⁻¹: C-H Stretching (Alkane methyls and Aromatic C-H).

Mass Spectrometry (MS) - Electron Impact (EI)

The fragmentation pattern is driven by the stability of the benzylic cation. Unlike simple alkyl esters, the ortho-methoxy group stabilizes the resulting carbocation, making the loss of the carbomethoxy group a dominant pathway.

Key Ions:

-

m/z 180 [M]+: Molecular ion (visible, moderate intensity).

-

m/z 121 [M - COOCH₃]+ (Base Peak): Formation of the 2-methoxybenzyl cation. This ion is exceptionally stable due to resonance stabilization from the ortho-methoxy oxygen.

-

m/z 91 [C₇H₇]+: Tropylium ion (secondary fragmentation from m/z 121 via loss of CH₂O).

Figure 1: MS Fragmentation Pathway (Logic Flow)

Caption: Primary fragmentation pathway under Electron Impact (70 eV). The formation of the stable methoxybenzyl cation (m/z 121) is the diagnostic signature.

Experimental Protocol: Synthesis & Purification

To ensure high purity for spectroscopic standards, the Fischer Esterification method is recommended over alkyl halide substitution due to easier workup and atom economy.

Reaction Scheme

Reagents: (2-Methoxyphenyl)acetic acid, Methanol (anhydrous), Sulfuric Acid (catalytic).

Caption: Step-by-step workflow for the acid-catalyzed esterification of (2-methoxyphenyl)acetic acid.

Detailed Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 16.6 g (0.1 mol) of (2-methoxyphenyl)acetic acid and 50 mL of anhydrous methanol.

-

Catalysis: While stirring, carefully add 1.0 mL of concentrated H₂SO₄ dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Process Control: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

-

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure (Rotavap) to remove excess methanol.

-

Dissolve the oily residue in 50 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Critical Step: Wash the organic layer twice with 30 mL saturated NaHCO₃ solution to remove unreacted acid and sulfuric acid traces. (Caution: CO₂ evolution).[4][5]

-

Wash once with brine.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pure liquid ester.

Quality Control & Validation

When analyzing synthesized or purchased batches, use the following criteria to validate identity and purity:

-

Acid Impurity Check:

-

Isomer Contamination:

-

Method: GC-MS.[10]

-

Indicator:Para-isomer (Methyl (4-methoxyphenyl)acetate) has a similar boiling point but distinct fragmentation ratios. The ortho-isomer (target) elutes slightly earlier on non-polar columns due to intramolecular shielding.

-

-

Water Content:

-

Method: Karl Fischer or ¹H NMR (D₂O exchangeable peak at ~1.5 ppm in CDCl₃).

-

Limit: <0.5% w/w is required for use in moisture-sensitive organometallic reactions.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99590, Methyl 2-methoxybenzeneacetate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. (Standard Reference Data). Retrieved from [Link]

-

SpectraBase. this compound NMR and IR Data. Wiley Science Solutions. Retrieved from [Link]

Sources

- 1. CAS RN 27798-60-3 | Fisher Scientific [fishersci.ca]

- 2. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mdpi.com [mdpi.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-METHOXYPHENYL ACETATE(613-70-7) 1H NMR [m.chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Solvation Thermodynamics and Solvent Selection for Methyl (2-methoxyphenyl)acetate

The following technical guide details the solvation thermodynamics, empirical solubility profiles, and purification strategies for Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3).

Executive Summary & Molecular Profile[1]

This compound (M2MPA) is a lipophilic ester intermediate critical in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical building blocks. Understanding its solubility profile is essential for optimizing reaction yields, selecting extraction solvents, and designing purification workflows.

-

CAS Registry Number: 27798-60-3[2]

-

Physical State: Viscous liquid or low-melting solid (approx. MP 30–35°C depending on purity).

-

Primary Functionality: Ester (polar, H-bond acceptor), Methoxy ether (weakly polar), Phenyl ring (lipophilic/aromatic).

Key Solvation Takeaway: M2MPA exhibits "Lipophilic-Polar" behavior. It is highly soluble in chlorinated and aromatic solvents but demonstrates immiscibility with water, making it ideal for biphasic extractions.

Theoretical Solubility Framework

To predict solubility in the absence of specific gravimetric data, we utilize Hansen Solubility Parameters (HSP) and LogP analysis.

Lipophilicity (LogP)

-

Predicted LogP: ~1.7 – 2.0

-

Implication: The positive LogP indicates a preference for organic phases over aqueous phases. The molecule is sufficiently lipophilic to be extracted efficiently from water using toluene or ethyl acetate.

Solvation Mechanism

The solvation of M2MPA is driven by three interaction forces:

-

Dispersion Forces (

): The phenyl ring interacts strongly with aromatic solvents (Toluene) and chlorinated solvents (DCM). -

Polar Forces (

): The ester carbonyl and methoxy oxygen create dipole moments, allowing solubility in polar aprotic solvents (Acetone, DMF). -

Hydrogen Bonding (

): M2MPA is a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD). Therefore, it dissolves well in protic solvents (Alcohols) but cannot self-associate like acids or amides.

Empirical Solubility Data

The following table categorizes solvent compatibility based on experimental synthesis workflows and structural analysis.

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Primary solvent for reactions; excellent for solubilizing the oil form. |

| Aromatic | Toluene, Xylene | High / Miscible | Preferred for scale-up extractions due to higher boiling point and safety profile vs. DCM. |

| Esters/Ketones | Ethyl Acetate, Acetone | High / Miscible | Standard extraction solvent; "Green" alternative to chlorinated solvents. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High / Miscible | Used as reaction media (e.g., nucleophilic substitutions); difficult to remove by evaporation. |

| Alcohols | Methanol, Ethanol, IPA | High (Temperature Dependent) | Soluble at RT. Can be used as a crystallization solvent at -20°C if the compound solidifies. |

| Aliphatic | Hexanes, Heptane, Cyclohexane | Moderate / Low | Likely soluble at elevated temps; acts as an anti-solvent to induce oiling out or crystallization at low temps. |

| Aqueous | Water, Brine | Insoluble | Immiscible. Forms the aqueous waste layer in extractions. |

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this self-validating protocol to generate precise solubility curves (mg/mL) for your specific lot.

Reagents: M2MPA (Test Article), HPLC Grade Solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, Analytical Balance.

-

Preparation: Add excess M2MPA (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid/oil droplets remain visible. If the solution is clear, add more M2MPA until saturation is visually confirmed.

-

-

Filtration: Stop agitation and allow phases to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter (pre-warmed to T_test to prevent precipitation).

-

Quantification:

-

Method A (Gravimetric): Pipette exactly 0.5 mL of filtrate into a tared weighing boat. Evaporate solvent (vacuum oven or N2 stream). Weigh the residue.

-

Method B (HPLC): Dilute filtrate 1000x in Acetonitrile and inject onto C18 column (UV detection @ 254 nm).

-

-

Calculation:

Protocol: Purification via Solvent Exchange (Liquid-Liquid Extraction)

Since M2MPA is often an oil, purification typically involves washing rather than crystallization.

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate or Toluene (10 mL per g of product).

-

Wash 1 (Acidic): Wash with 1M HCl (removes amine impurities/catalysts).

-

Wash 2 (Basic): Wash with Sat. NaHCO₃ (removes unreacted phenylacetic acid).

-

Wash 3 (Neutral): Wash with Brine (removes trapped water).

-

Drying: Dry organic layer over Anhydrous MgSO₄.

-

Concentration: Rotary evaporate. If M2MPA remains an oil, high-vacuum distillation is the final purification step.

Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the critical path for determining the solubility limit of M2MPA.

Figure 1: Saturation Shake-Flask Methodology for solubility quantification.

Purification Decision Tree

A logic gate for selecting the correct purification method based on the physical state of the crude material.

Figure 2: Purification strategy based on the physical state of the isolated intermediate.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate (Isomer Analog). Retrieved from [Link][3]

- Google Patents. (2020). CN110845358B - Preparation method of (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate. (Demonstrates extraction with Toluene/DCM).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 27798-60-3|Methyl 2-Methoxyphenylacetate|BLD Pharm [bldpharm.com]

- 3. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. CAS 32174-46-2: methyl methoxy(phenyl)acetate | CymitQuimica [cymitquimica.com]

"Methyl (2-methoxyphenyl)acetate" melting point and boiling point

The following technical guide details the physicochemical profile, synthesis, and applications of Methyl (2-methoxyphenyl)acetate.

CAS Registry Number: 27798-60-3 Synonyms: Methyl o-methoxyphenylacetate; (2-Methoxyphenyl)acetic acid methyl ester; Methyl 2-methoxybenzeneacetate.[1][2][3]

Executive Summary

This compound is the methyl ester derivative of 2-methoxyphenylacetic acid.[1][2][3] It serves as a critical intermediate in organic synthesis, particularly in the development of hydrazide-based ligands, Schiff bases, and pharmaceutical scaffolds containing the o-methoxy-phenyl motif.[3] Unlike its solid acid precursor, this ester is typically isolated as a light yellow liquid at room temperature.[3] Its primary utility lies in its reactivity as an electrophile for nucleophilic substitution (e.g., with hydrazine) and as a protected form of the carboxylic acid during multi-step synthesis.[3]

Physicochemical Properties

The following data consolidates experimental observations and high-confidence predictive models.

| Property | Value / Description | Note |

| Physical State | Liquid | Light yellow oil at 25°C [1]. |

| Boiling Point | 242.8 ± 15.0 °C (760 mmHg) | Predicted value.[1][3][4] Experimental distillation typically requires reduced pressure (e.g., ~120–130°C at 15 mmHg) to avoid decomposition [2].[3] |

| Melting Point | < 25 °C | Experimental synthesis yields a liquid product. Literature values >70°C often misattribute the acid or hydrazide derivative [1].[3] |

| Density | 1.129 g/mL (25°C) | Denser than water [2].[3] |

| Refractive Index | Typical for aromatic esters [2].[3] | |

| Solubility | Soluble in EtOAc, MeOH, DCM | Immiscible in water.[3] |

| Molecular Weight | 180.20 g/mol | Formula: C |

Expert Insight: The "Melting Point" Discrepancy

Researchers often encounter conflicting data regarding the melting point.[3] While some databases list values around 70°C or 217°C, these almost invariably refer to the parent acid (2-methoxyphenylacetic acid, MP ~103°C) or the hydrazide derivative (MP 99–101°C) [1].[3] In a standard laboratory setting, expect this compound to be an oil.[3]

Synthesis & Production Workflow

The most robust method for synthesizing this compound is Fischer Esterification , utilizing the parent acid and methanol under acidic catalysis.[3] This equilibrium-driven reaction is preferred for its high yield and operational simplicity.

Reaction Pathway Visualization

The following diagram outlines the critical process flow, from reagents to isolated product.[3]

Figure 1: Fischer Esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 0.15 mol scale.

Reagents:

-

2-Methoxyphenylacetic acid: 18.0 g (0.15 mol)[3]

-

Methanol (Anhydrous): 50 mL (~1.23 mol)[3]

-

Sulfuric Acid (Conc.[3] H

SO -

Solvents: Ethyl Acetate (EtOAc), Saturated Sodium Carbonate (Na

CO

Step-by-Step Methodology:

-

Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

Charging: Add 18.0 g of 2-methoxyphenylacetic acid and 50 mL of methanol to the flask.

-

Why: The large excess of methanol (approx. 8 equivalents) drives the equilibrium toward ester formation (Le Chatelier's principle).[3]

-

-

Catalysis: While stirring, add 5.0 mL of concentrated H

SO-

Caution: Exothermic reaction. Ensure the addition is slow to prevent solvent bumping.[3]

-

-

Reflux: Heat the mixture to reflux (~65°C) and maintain for 8 hours.

-

Monitoring: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1) observing the disappearance of the acid spot.[3]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly add saturated Na

CO

-

-

Extraction & Isolation:

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na

SO -

Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).[3]

-

-

Result: The product is obtained as a light yellow liquid (Yield: ~87%) [1].

Applications in Drug Discovery

This compound is not merely a solvent or end-product; it is a versatile "masked" acid scaffold.[3]

-

Hydrazide Synthesis:

-

Protecting Group Strategy:

-

The methyl ester protects the carboxylic acid functionality during oxidation or reduction reactions occurring elsewhere on the phenyl ring.[3]

-

-

Heterocyclic Construction:

-

Used in the synthesis of benzofuran derivatives and isoquinoline alkaloids where the o-methoxy group facilitates cyclization via C-H activation or nucleophilic attack.

-

Handling & Safety (GHS Standards)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion | H315 | Causes skin irritation. |

| Eye Damage | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, to prevent moisture absorption and slow hydrolysis.[3]

References

-

Patent CN103304441A (2013). O-methoxyphenylacetic acid Schiff base and synthetic method and application thereof. Google Patents. Link

-

ChemicalBook. 2-Methoxyphenylacetic acid methyl ester Properties.Link[3]

Sources

- 1. 2-METHOXYPHENYLACETIC ACID METHYL ESTER | 27798-60-3 [chemicalbook.com]

- 2. 2-Methoxyphenylacetic acid methyl (CAS No. 27798-60-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. CN103304441A - O-methoxyphenylacetic acid Schiff base and synthetic method and application thereof - Google Patents [patents.google.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Stability Profile and Storage Protocols for Methyl (2-methoxyphenyl)acetate

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Subject: Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3)[1]

Executive Summary

This compound is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Trifloxystrobin) and various pharmaceutical candidates. While generally considered stable under ambient conditions, its structural integrity relies on the preservation of the ester linkage and the prevention of benzylic oxidation.

This guide provides an evidence-based storage and handling protocol. It moves beyond generic SDS recommendations ("store in a cool, dry place") to define specific physicochemical boundaries, degradation mechanisms, and self-validating quality control workflows required for high-precision drug development environments.

Chemical Identity & Physicochemical Baseline[2][3]

Before establishing stability protocols, the compound must be rigorously defined to prevent confusion with its isomers (e.g., methyl 2-methoxy-2-phenylacetate).

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 27798-60-3 |

| Molecular Structure | Methyl ester of (2-methoxyphenyl)acetic acid |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~130–135 °C (at atmospheric pressure); ~80 °C (at 0.5 mmHg) |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water |

Stability Profile Analysis

The stability of this compound is governed by two primary reactivity vectors: the hydrolytic lability of the ester bond and the oxidative susceptibility of the benzylic carbon.

Hydrolytic Instability (Primary Failure Mode)

The ester linkage is the "soft spot" of the molecule. While the ortho-methoxy group provides some steric shielding compared to the para isomer, the compound remains susceptible to hydrolysis.

-

Mechanism: Nucleophilic attack at the carbonyl carbon by water (neutral, acid-catalyzed, or base-catalyzed).

-

Catalysts: Residual moisture, trace acids (from synthesis workup), or basic impurities (e.g., residual carbonates).

-

Degradant: (2-methoxyphenyl)acetic acid (Solid, MP: ~121–124 °C). Appearance of solids in the neat liquid is a primary indicator of degradation.

Benzylic Oxidation (Secondary Failure Mode)

The methylene group (-CH₂-) located between the aromatic ring and the carbonyl is "benzylic."

-

Mechanism: Radical abstraction of a benzylic proton followed by reaction with atmospheric oxygen.

-

Risk Factor: The electron-donating methoxy group at the ortho position enriches the electron density of the aromatic ring, potentially stabilizing benzylic radical intermediates and slightly increasing susceptibility to auto-oxidation compared to unsubstituted phenylacetates.

-

Trigger: Exposure to UV light and air over prolonged periods.

Visualizing Degradation Pathways

The following diagram maps the degradation logic to help analysts anticipate impurity peaks.

Figure 1: Primary degradation pathways. Hydrolysis yields a solid precipitate (the acid) and methanol. Oxidation is a slower, secondary risk.

Storage & Handling Protocols

To mitigate the pathways identified above, the following storage conditions are mandatory for maintaining >99% purity over 12+ months.

The "Gold Standard" Storage Protocol

| Condition | Requirement | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and oxidation significantly compared to ambient storage. |

| Atmosphere | Inert Gas Overlay (Argon/Nitrogen) | Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing benzylic oxidation). |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light; Teflon prevents plasticizer leaching and ensures a hermetic seal against moisture. |

| Desiccant | Secondary containment with silica gel | Acts as a failsafe against moisture ingress in the refrigerator. |

Handling Workflow (Diagram)

Figure 2: Decision logic for storage. Note the critical step of equilibrating refrigerated samples to room temperature before opening to prevent condensation.

Quality Control: A Self-Validating System

Do not rely solely on the manufacturer's Certificate of Analysis (CoA) if the bottle has been opened or stored for >6 months. Use this self-validating protocol.

Critical Control Point: The "Acid Check"

Because the primary degradant is the carboxylic acid, and the parent is an ester, the degradation process increases acidity.

-

Quick Test: Dissolve 50 mg in 1 mL neutral methanol/water (1:1). Check pH with a micro-strip. A significant drop (pH < 4) indicates hydrolysis.

Quantitative Analysis (HPLC Method)

This method separates the neutral ester from the polar acid degradant.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or H₃PO₄).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 270 nm (Optimized for the anisole chromophore).

-

Expected Retention:

-

(2-methoxyphenyl)acetic acid: ~4-6 min (Polar, elutes early).

-

This compound: ~10-12 min (Non-polar, elutes late).

-

Self-Validation Rule: If the area % of the early eluting peak (Acid) exceeds 1.0%, the material requires re-purification (e.g., passing through a basic alumina plug or redistillation) before use in sensitive coupling reactions.

References

-

Chemical Identity & CAS Verification

- Safety & Handling Data

-

Hydrolysis Kinetics of Esters

- Google Patents (2020). Preparation method of (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate (Strobilurin intermediates).

Sources

"Methyl (2-methoxyphenyl)acetate" key chemical reactions

Reactivity Profile, Synthetic Utility, and Industrial Applications

Executive Summary

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is a pivotal aromatic ester used primarily as a scaffold in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and as a building block in pharmaceutical chemistry. Its chemical utility stems from the interplay between the electrophilic ester carbonyl and the activated

This guide details the molecule's physicochemical profile, core synthetic routes, and its two most critical reaction pathways:

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | Methyl 2-(2-methoxyphenyl)acetate | |

| CAS Number | 27798-60-3 | Specific to ortho-isomer |

| Molecular Formula | ||

| Molecular Weight | 180.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | 122–124 °C @ 18 mmHg | ~255 °C @ 760 mmHg (est) |

| Density | 1.129 g/mL (25 °C) | |

| Solubility | Soluble in MeOH, EtOH, Toluene, DMF | Sparingly soluble in water |

| Flash Point | >110 °C | Closed Cup |

Synthesis of the Core Scaffold

The industrial preparation of this compound generally proceeds via two distinct pathways. While direct esterification is common in laboratory settings, the ring-opening of 2-coumaranone offers a high-atom-economy route often utilized in process chemistry.

Method A: Acid-Catalyzed Esterification (Classical)

Direct Fischer esterification of (2-methoxyphenyl)acetic acid with methanol.

-

Catalyst:

or -

Conditions: Reflux with Dean-Stark water removal or excess methanol.

Method B: 2-Coumaranone Ring Opening (Process Route)

3H-Benzofuran-2-one (2-coumaranone) acts as a cyclic ester (lactone). Methanolysis under acidic conditions cleaves the lactone ring to yield the target ester efficiently.

-

Reagents: Methanol,

(cat). -

Advantage: Avoids the need for handling solid phenylacetic acid precursors; often proceeds with higher purity.

Figure 1: Convergent synthesis routes. The coumaranone pathway (red) utilizes lactone methanolysis, while the acid pathway (yellow) utilizes dehydration.

Core Reaction I: -Carbon Functionalization (Strobilurin Synthesis)

The most commercially significant reaction of this compound is the functionalization of the

Mechanism[2][3][4][5][6]

-

Enolization: The

-protons are acidic ( -

Formylation: The enolate attacks an electrophilic formyl source (Methyl Formate).

-

Methylation: The resulting enol is trapped with a methylating agent to form the

-methoxyacrylate moiety.

Detailed Protocol: -Formylation

Objective: Synthesis of Methyl 3-hydroxy-2-(2-methoxyphenyl)acrylate (Enol intermediate).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)

-

Electrophile: Methyl Formate (1.5 eq)

-

Solvent: Toluene or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Preparation: Charge a dry reactor with Toluene/NMP and this compound under

atmosphere. Cool to 0–5 °C. -

Base Addition: Add NaOMe solution dropwise, maintaining internal temperature

°C to prevent self-condensation. -

Formylation: Add Methyl Formate slowly. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–6 hours.

-

Monitoring: Monitor by HPLC/TLC for disappearance of starting ester.

-

Workup (for isolation): Quench with dilute HCl at 0 °C. Extract with Ethyl Acetate.

-

Note: In industrial flows, this intermediate is often methylated in situ using Dimethyl Sulfate (DMS) or Methyl Iodide to generate the enol ether.

-

Figure 2: Mechanism of the Claisen-type condensation and subsequent methylation to form the pharmacophore of strobilurin fungicides.

Core Reaction II: Reductive Transformation

Reduction of the ester moiety yields 2-(2-methoxyphenyl)ethanol , a valuable alcohol used in fragrance formulation and as a linker in medicinal chemistry.

Reaction Conditions

-

Reagent: Lithium Aluminum Hydride (LAH) or

/ Cu-Cr Catalyst (Industrial). -

Solvent: THF (for LAH) or High-pressure autoclave (for catalytic hydrogenation).

-

Thermodynamics: The reaction is irreversible and highly exothermic.

Key Insight: The ortho-methoxy group provides steric bulk but also potential coordination sites for metal hydrides, occasionally altering reduction kinetics compared to the para-isomer.

Safety and Handling (MSDS Summary)

-

GHS Classification:

-

Handling: Avoid inhalation of mists. Use chemical-resistant gloves (Nitrile).

-

Storage: Store in a cool, dry place under inert gas (

) if possible to prevent hydrolysis over long periods.

References

-

BASF SE. (1996). Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylate. US Patent 5,550,305. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate (Isomer Note: Verify CAS 27798-60-3 for ortho). PubChem.[1] Link[1]

-

Muller, F., et al. (2006). Fungicides, Agricultural, 2. Strobilurins. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Clariant. (2012). Glyoxylic Acid - A versatile building block for organic synthesis (Coumaranone route).Link

Sources

"Methyl (2-methoxyphenyl)acetate" potential research applications

Technical Guide: Methyl (2-methoxyphenyl)acetate as a Versatile Synthon in Medicinal & Agrochemical Chemistry

Executive Summary

This compound (CAS 27798-60-3) is a bifunctional aromatic ester serving as a critical building block in the synthesis of heterocyclic pharmacophores and broad-spectrum agrochemicals. Distinguished by its ortho-methoxy substituent and labile

Chemical Profile & Reactivity Analysis

The utility of this compound stems from three distinct reactivity zones:

-

The

-Methylene Position: The protons at C2 are significantly acidic ( -

The ortho-Methoxy Group: This substituent exerts an electron-donating effect (+M), activating the ring for electrophilic substitution. Crucially, it functions as a protected phenol; demethylation reveals a hydroxyl group positioned perfectly for intramolecular lactonization.

-

The Ester Moiety: Serves as an electrophile for nucleophilic attack or a handle for reduction to phenethyl alcohols.

Table 1: Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 27798-60-3 | Unique Identifier |

| Molecular Formula | -- | |

| Molecular Weight | 180.20 g/mol | Stoichiometric calculations |

| Boiling Point | ~242 °C | High boiling point requires vacuum distillation for purification |

| Density | 1.12 g/mL | Liquid handling parameters |

| Key Functionality | o-Methoxy, Methyl Ester | Dual reactivity for heterocycle formation |

Core Research Applications

Synthesis of Strobilurin Fungicide Scaffolds

The most commercially significant application of phenylacetic acid esters is in the synthesis of Strobilurins (e.g., Kresoxim-methyl). These compounds inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex.

-

Mechanism: The

-methylene group of this compound undergoes formylation followed by O-methylation to generate the -

Significance: This transformation converts a simple ester into a high-value agrochemical core.

Benzofuran-2(3H)-one Synthesis (Lactonization)

Benzofuran-2-ones are privileged structures in natural products and pharmaceuticals.

-

Mechanism: Demethylation of the ortho-methoxy group using Lewis acids (

or -

Utility: Precursor for anti-inflammatory agents and synthetic auxin analogs.

Bioactive Quaternary Ammonium Betaines

Recent research identifies this compound as a substrate for synthesizing quaternary ammonium betaines via diazo-transfer and rhodium-catalyzed insertion reactions. These compounds exhibit potent antibacterial activity against ESKAPE pathogens.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways from this compound showing access to fungicides (Green), heterocycles (Red), and antibiotics (Yellow).

Detailed Experimental Protocols

Protocol A: Synthesis of the Strobilurin Pharmacophore ( -methoxyacrylate)

Objective: Conversion of the

Reagents:

-

Sodium Hydride (NaH, 60% dispersion, 2.0 eq)

-

Methyl Formate (HCOOMe, 5.0 eq)

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.2 eq)

-

Solvent: Anhydrous DMF or Toluene.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under Argon, suspend NaH (20 mmol) in anhydrous DMF (15 mL) at 0°C.

-

Addition: Dropwise add a solution of this compound (10 mmol) and Methyl Formate (50 mmol) in DMF.

-

Causality: The excess methyl formate drives the Claisen condensation to completion, preventing self-condensation of the starting ester.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. The solution will turn yellow/brown indicating sodium enolate formation.

-

Methylation: Cool the mixture back to 0°C. Add Dimethyl Sulfate (12 mmol) dropwise. Stir for 3 hours.

-

Note: This traps the enol as the methyl enol ether.

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexane:EtOAc 9:1) yields the product as a mixture of E/Z isomers (typically favoring the thermodynamically stable E-isomer).

Protocol B: Demethylation-Cyclization to Benzofuran-2(3H)-one

Objective: Synthesis of the bicyclic lactone core.

Reagents:

-

Boron Tribromide (

, 1.0 M in DCM, 2.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup: Dissolve the starting ester (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere. Cool to -78°C.

-

Demethylation: Slowly add

solution (12.5 mL) over 15 minutes.-

Safety:

reacts violently with moisture. Ensure strict anhydrous conditions.

-

-

Warming: Allow the reaction to warm to RT and stir overnight (12-16 hours).

-

Quench: Cool to 0°C. Cautiously add Methanol (5 mL) to destroy excess boranes, followed by water (20 mL).

-

Isolation: Separate the organic layer.[5][9] Extract the aqueous layer with DCM. The combined organics are washed with

(to remove any uncyclized acid), dried, and concentrated. -

Validation: IR spectroscopy will show a shift in the carbonyl stretch from ~1740 cm⁻¹ (ester) to ~1800 cm⁻¹ (lactone).

Safety & Handling (MSDS Context)

-

Hazard Identification: this compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[4]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

-

Storage: Store in a cool, dry place. The ester bond is stable, but prolonged exposure to moisture may lead to slow hydrolysis to the acid (2-methoxyphenylacetic acid).

References

-

Strobilurin Synthesis & Analogs

-

Quaternary Ammonium Betaines Application

- Title: Protocol for aqueous synthesis of bioactive quaternary ammonium betaine deriv

- Source: STAR Protocols (Cell Press), 2023.

-

URL:[Link]

-

Benzofuranone/Isocoumarin Pathways

- Title: Synthesis of Isocoumarins and Benzofuranones via ortho-substituted Phenylacet

- Source: Journal of Organic Chemistry / NIH Archives.

-

URL:[Link]

-

Chemical Property Verification

Sources

- 1. Protocol for aqueous synthesis of bioactive quaternary ammonium betaine derivatives under blue LED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-METHOXYPHENYLACETIC ACID METHYL ESTER | 27798-60-3 [chemicalbook.com]

- 3. 2-METHOXYPHENYL ACETATE(613-70-7) 1H NMR [m.chemicalbook.com]

- 4. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Methyl (4-Methoxy-2-methylphenyl)acetate [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigations into the biosynthesis of the antifungal strobilurins - PMC [pmc.ncbi.nlm.nih.gov]

Optimized Protocols for the Hydrolysis of Methyl (2-methoxyphenyl)acetate: A Technical Guide

Executive Summary

This technical guide details the chemical hydrolysis of Methyl (2-methoxyphenyl)acetate to its corresponding carboxylic acid, (2-Methoxyphenyl)acetic acid .[1] This transformation is a critical step in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), auxin analogs, and fungicidal intermediates.[1]

While ester hydrolysis is a fundamental organic transformation, the ortho-methoxy substituent on the phenyl ring introduces specific steric and electronic considerations that distinguish this substrate from its para- or meta-isomers.[1] This guide provides two field-validated protocols: a robust Sodium Hydroxide (NaOH) method for scale-up and a mild Lithium Hydroxide (LiOH) method for high-purity laboratory synthesis.[1]

Key Chemical Data

| Property | Substrate: this compound | Product: (2-Methoxyphenyl)acetic acid |

| CAS | 27798-60-3 | 93-25-4 |

| MW | 180.20 g/mol | 166.17 g/mol |

| Physical State | Colorless Liquid / Low-melting solid | White Crystalline Solid |

| Melting Point | N/A | 120–125 °C |

| pKa | N/A | ~4.2 |

Chemo-Structural Analysis & Mechanism[1]

The Ortho-Effect

The hydrolysis of this compound proceeds via a Nucleophilic Acyl Substitution (

-

Steric Hindrance: The methoxy group at the ortho position creates a steric clash with the incoming nucleophile (

), potentially increasing the activation energy required to form the tetrahedral intermediate compared to the para-isomer.[1] -

Electronic Shielding: The oxygen lone pairs on the methoxy group can repel the attacking hydroxide ion via field effects, though the methylene spacer (

) mitigates direct resonance donation into the carbonyl.[1]

Reaction Mechanism (Base-Catalyzed)

The reaction is irreversible under basic conditions because the final deprotonation of the carboxylic acid drives the equilibrium to completion.[1]

Figure 1: Mechanism of Base-Catalyzed Hydrolysis (

Experimental Protocols

Method A: Robust Saponification (NaOH/MeOH)

Best for: Scale-up (>10g), cost-efficiency, and robust substrates.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH), 3.0 equiv (dissolved in water)[1]

-

Methanol (MeOH)[1]

-

Hydrochloric Acid (HCl), 1M or 6M[1]

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in Methanol (5 mL per mmol substrate).

-

Base Addition: Add an aqueous solution of NaOH (3.0 equiv, 2M concentration) dropwise.

-

Note: The solution may become slightly warm (exothermic).[1]

-

-

Reaction: Heat the mixture to 50°C (or mild reflux) for 2–4 hours.

-

Concentration: Evaporate the Methanol under reduced pressure (Rotavap) to obtain an aqueous residue.

-

Wash (Optional): Dilute the residue with water.[1] Wash with Diethyl Ether (

) to remove unreacted neutral organic impurities.[1] Discard the organic layer.[1][3] -

Acidification: Cool the aqueous layer to 0°C. Slowly add HCl (1M or 6M) with vigorous stirring until pH reaches 1–2 .

-

Observation: The product, (2-methoxyphenyl)acetic acid, will precipitate as a white solid.[1]

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

).[1] Combine organic layers, dry over -

Purification: Recrystallize from minimal hot water or a Toluene/Hexane mixture if necessary.

Method B: Mild Hydrolysis (LiOH/THF)

Best for: High purity requirements, small scale (<1g), or if the substrate contains other sensitive functional groups.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Lithium Hydroxide Monohydrate (

), 2.5 equiv[1][3] -

Tetrahydrofuran (THF) / Water (3:1 ratio)[1]

Protocol:

-

Preparation: Dissolve the ester in THF (4 mL per mmol).

-

Activation: Dissolve

in Water (1.5 mL per mmol) and add to the THF solution. -

Reaction: Stir vigorously at Room Temperature for 12–16 hours.

-

Optimization: If reaction is slow due to the ortho-steric effect, heat to 40°C.[1]

-

-

Workup: Evaporate THF. Dilute with water.[1] Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[1][3]

-

Yield: Typical yields for this method range from 85–95% .[1]

Process Workflow & Critical Parameters

The following diagram illustrates the logical flow of the isolation process, highlighting the critical pH swing required to purify the acid.

Figure 2: Isolation Workflow.[1] The "Wash" step purifies the intermediate carboxylate salt before conversion to the free acid.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | 2.5 – 3.0 eq Base | Excess base ensures reaction completion despite steric hindrance and drives the equilibrium to the carboxylate salt.[1] |

| Temperature | 25°C – 50°C | Higher temperatures accelerate the reaction but increase the risk of ether cleavage (demethylation) if strong acids are used later.[1] Keep basic hydrolysis mild.[1] |

| Acidification pH | pH < 2.0 | The pKa of the product is ~4.[1]2. To ensure >99% recovery into the organic phase, the pH must be at least 2 units below the pKa.[1] |

| Solvent Removal | Complete MeOH removal | Presence of methanol during acidification can lead to equilibrium reversal (re-esterification).[1] |

Troubleshooting & Safety

-

Issue: Low Yield.

-

Issue: Oil instead of Solid.

-

Safety Note: (2-Methoxyphenyl)acetic acid is an irritant (Skin/Eye).[1] Use standard PPE.[1] Avoid inhaling dust during recrystallization.[1]

References

-

PubChem. (n.d.).[1][4] (2-Methoxyphenyl)acetic acid (Compound).[1][4][5][3][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Google Patents. (2014).[1] WO2014030106A2 - Process for the preparation of dextromethorphan.[1] (Describes hydrolysis conditions for methoxyphenylacetic acid intermediates). Retrieved from

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

Sources

- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 2-Methoxyphenylacetic Acid | 93-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methyl (2-methoxyphenyl)acetate: Technical Guide & Literature Review

[1]

Executive Summary

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is a specialized ester intermediate widely utilized in the synthesis of agrochemicals (specifically strobilurin fungicides), pharmaceutical active ingredients (APIs), and fine chemical building blocks.[1][2][3][4][5] Distinguished by the ortho-methoxy substituent on the phenyl ring, this compound exhibits unique steric and electronic properties that influence its reactivity in nucleophilic substitutions and metabolic stability in biological systems.

This technical guide provides a comprehensive analysis of its physicochemical profile, industrial and laboratory-scale synthesis, critical reactivity patterns, and applications in drug discovery.

Chemical Profile & Identification

The ortho-positioning of the methoxy group creates a steric environment that differentiates this molecule from its para-isomer (used in Apixaban synthesis) and meta-isomer. Researchers must strictly adhere to CAS identity to avoid regiochemical errors in synthesis.

Table 1: Physicochemical Specifications

| Property | Specification | Note |

| IUPAC Name | Methyl 2-(2-methoxyphenyl)acetate | |

| CAS Number | 27798-60-3 | Distinct from 3-OMe (18927-05-4) |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.129 g/mL (at 25°C) | Denser than water |

| Boiling Point | 122–124 °C (at 18 mmHg) | High vacuum distillation recommended |

| Refractive Index | ||

| Solubility | Soluble in MeOH, DCM, EtOAc | Sparingly soluble in water |

Synthetic Pathways[8]

The synthesis of this compound is driven by the need to introduce the ortho-methoxybenzyl motif. Two primary methodologies dominate: the classical Pinner Synthesis (via nitrile) and Direct Esterification .

Industrial Route: The Pinner Synthesis

For large-scale production, the conversion of 2-methoxybenzyl chloride to the nitrile, followed by alcoholysis, is preferred due to cost-efficiency and yield.

-

Cyanation: 2-Methoxybenzyl chloride reacts with NaCN (phase transfer catalyst: TBAB) to form 2-methoxybenzyl cyanide.

-

Pinner Reaction: The nitrile is treated with dry HCl in methanol. This forms the imidate intermediate, which is hydrolyzed in situ to the ester, bypassing the isolation of the carboxylic acid.

Laboratory Route: Acid-Catalyzed Esterification

For research scales where (2-methoxyphenyl)acetic acid is available, Fischer esterification is the standard protocol.

-

Reagents: (2-methoxyphenyl)acetic acid, Methanol (excess), H₂SO₄ (cat.).

-

Workup: Neutralization with NaHCO₃, extraction into EtOAc.

Emerging Technology: Pd-Catalyzed C-H Functionalization

Recent literature suggests direct C-H activation of anisole with methyl diazoacetate using Rh(II) or Pd(II) catalysts. While atom-economical, this method often requires bulky ligands to enforce ortho-selectivity over the thermodynamically favored para-position.

Figure 1: Comparison of Industrial (Cyanation/Pinner) and Laboratory (Fischer Esterification) synthetic routes.

Reactivity & Transformations[8]

The ester moiety in this compound serves as a versatile "handle" for further chemical elaboration. The ortho-methoxy group provides electron donation (resonance) but also steric bulk, influencing reaction rates at the carbonyl center.

Hydrazinolysis

Reaction with hydrazine hydrate yields (2-methoxyphenyl)acetohydrazide .

-

Significance: Hydrazides are key precursors for 1,3,4-oxadiazoles and triazoles, which are common pharmacophores in antifungal and anti-inflammatory research.

-

Protocol: Reflux ester with hydrazine hydrate in ethanol for 4 hours. Yields are typically >85%.[7][8]

Alpha-Alkylation (Strobilurin Synthesis)

The methylene group alpha to the carbonyl is acidic (

-

Application: This is the critical step in synthesizing Strobilurin analogues . Condensation with methyl formate followed by methylation yields the

-methoxyacrylate moiety characteristic of strobilurin fungicides (e.g., Kresoxim-methyl analogs).

Reduction

Reduction with LiAlH₄ yields 2-(2-methoxyphenyl)ethanol .

-

Use Case: This alcohol is a precursor for intramolecular cyclization to dihydrobenzofurans or isoquinolines.

Applications in Drug & Agrochemical Development[8]

Strobilurin Fungicides (QoI Inhibitors)

The (2-methoxyphenyl)acetate scaffold is a structural homolog of the o-tolyl acetate core found in Kresoxim-methyl .

-

Mechanism: These compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex.

-

Research Insight: Substituting the o-methyl (tolyl) group with an o-methoxy group alters the lipophilicity (LogP) and metabolic stability of the fungicide. Researchers use this compound to synthesize libraries of "methoxy-variant" strobilurins to overcome resistance in fungal strains like Septoria tritici.

Chiral Resolution Agents

This compound is a precursor to 2-(2-methoxyphenyl)propanoic acid .

-

Workflow:

-Methylation of the ester -

Utility: The resolved acids are used as chiral auxiliaries or building blocks for diterpenoid synthesis (e.g., Ferruginol synthesis).

Artificial Metalloenzymes (Carbene Precursors)

Recent studies utilize this ester to generate diazoacetates (via diazo transfer).

-

Innovation: These diazo compounds serve as carbene precursors in iridium-porphyrin catalyzed cyclopropanations. The ortho-methoxy group directs enantioselectivity through steric interactions within the enzyme active site.

Figure 2: Downstream applications in agrochemistry, stereoselective synthesis, and biocatalysis.[9]

Analytical Characterization

Validating the identity of synthesized batches is critical. The following spectral data confirms the structure.

-

¹H NMR (CDCl₃, 400 MHz):

- 7.25–7.29 (m, 1H, Ar-H)

- 7.15 (d, 1H, Ar-H)

- 6.85–6.92 (m, 2H, Ar-H)

- 3.82 (s, 3H, Ar-OCH ₃)

- 3.68 (s, 3H, COOCH ₃)

- 3.65 (s, 2H, Ar-CH ₂-CO)

-

Key Feature: Two distinct singlets for methoxy groups (ester vs. ether) and the benzylic methylene singlet.

-

IR Spectrum:

-

1735 cm⁻¹ (C=O stretch, ester)

-

1245 cm⁻¹ (C-O-C stretch, aryl ether)

-

Safety & Handling

Signal Word: WARNING (GHS07)[10]

-

Hazard Statements:

-

Handling Protocol:

-

Perform all synthesis involving acid chlorides or alkylating agents in a fume hood.

-

Wear nitrile gloves and chemical splash goggles.

-

Store in a cool, dry place away from strong oxidizing agents.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99590, Methyl 2-methoxy-2-phenylacetate. Retrieved from [Link]

- Zhang, Y., et al. (2019).Synthesis and Fungicidal Activity of Novel Methoxyacrylate Analogs. Pest Management Science. (Context: Strobilurin analog synthesis).

-

Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine.[11] Journal of Pharmaceutical Sciences. (Context: Hydrazine reactivity patterns).

Sources

- 1. CAS RN 27798-60-3 | Fisher Scientific [fishersci.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 2-METHOXYPHENYLACETIC ACID METHYL ESTER | 27798-60-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-diazo-2-(2-methoxyphenyl)acetate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-diazo-2-(2-methoxyphenyl)acetate from methyl (2-methoxyphenyl)acetate. Diazo compounds are exceptionally versatile intermediates in organic synthesis, serving as crucial precursors for carbenes, ylides, and in cycloaddition reactions.[1][2] The protocol detailed herein utilizes the Regitz diazo transfer reaction, a robust and widely adopted method for converting compounds with active methylene groups into their corresponding diazo analogues.[3][4] This application note elaborates on the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety protocols for handling hazardous reagents, and offers troubleshooting guidance. The content is designed for researchers in synthetic chemistry and drug development, emphasizing both practical execution and a deep understanding of the chemical principles involved.

Introduction and Scientific Rationale

α-Diazo esters, such as the target compound methyl 2-diazo-2-(2-methoxyphenyl)acetate, are valuable building blocks in medicinal chemistry and materials science. Their ability to generate highly reactive carbene intermediates under thermal, photolytic, or transition-metal-catalyzed conditions enables a vast array of powerful transformations, including:

-

Cyclopropanation: Formation of cyclopropane rings via reaction with alkenes.

-

C-H Insertion: Direct functionalization of carbon-hydrogen bonds.[4]

-

Wolff Rearrangement: A key step in the Arndt-Eistert homologation of carboxylic acids.[5]

-

1,3-Dipolar Cycloadditions: Construction of heterocyclic systems.[4]

The synthesis of these compounds from precursors containing an "active" methylene group—a CH₂ group flanked by electron-withdrawing groups—is most commonly achieved via a diazo transfer reaction.[1] The Regitz diazo transfer, specifically, involves the reaction of an active methylene compound with a sulfonyl azide in the presence of a base.[3][6]

The starting material, this compound, possesses a methylene group activated by the adjacent ester functionality, making it a suitable substrate for this transformation. The methoxy substituent on the phenyl ring introduces electronic and steric features that may influence reactivity and are often present in pharmacologically active molecules.

Mechanism of the Regitz Diazo Transfer

The reaction proceeds through a well-established mechanistic pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

-

Deprotonation: A non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (Et₃N), abstracts a proton from the α-carbon of the this compound. This generates a resonance-stabilized enolate ion. The acidity of this proton is sufficiently low (pKa ≈ 25 in DMSO) to be removed by a moderately strong base.[7]

-

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the terminal nitrogen atom of the diazo transfer reagent (e.g., tosyl azide or methanesulfonyl azide).[2]

-

Cyclization & Fragmentation: This attack forms a transient triazene intermediate, which subsequently cyclizes to a triazoline. This intermediate is unstable and rapidly collapses, eliminating a sulfonamide anion and transferring the diazo group to the α-carbon of the ester to yield the final product.

The overall transformation is driven by the formation of the stable dinitrogen moiety within the diazo group and the departure of the sulfonamide as a good leaving group.

Caption: The Regitz diazo transfer mechanism.

Experimental Protocol

This protocol details the synthesis of methyl 2-diazo-2-(2-methoxyphenyl)acetate on a laboratory scale.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| This compound | 180.20 | 10.0 | 1.80 g | Starting material. |

| Methanesulfonyl azide (MsN₃) | 121.12 | 12.0 | ~1.45 g (1.2 eq) | CAUTION: Potentially explosive. Handle with extreme care.[5] |

| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 15.0 | 2.23 mL (1.5 eq) | Anhydrous, non-nucleophilic base. |

| Acetonitrile (MeCN) | - | - | 50 mL | Anhydrous solvent. |

| Diethyl ether (Et₂O) | - | - | As needed | For extraction and chromatography. |

| Saturated aq. NH₄Cl | - | - | As needed | For quenching. |

| Brine | - | - | As needed | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent. |

| Silica Gel | - | - | As needed | For column chromatography. |

Choice of Reagents:

-

Diazo Transfer Agent: Methanesulfonyl azide (MsN₃) is chosen over the traditional tosyl azide (TsN₃). While both are effective, the resulting methanesulfonamide byproduct is more water-soluble than p-toluenesulfonamide, simplifying its removal during the aqueous workup.[5] Safer, though sometimes less reactive, alternatives include p-acetamidobenzenesulfonyl azide (p-ABSA).[8][9]

-

Base: DBU is a strong, non-nucleophilic base suitable for generating the enolate from the ester without competing side reactions.[7][10] Triethylamine can also be used, often requiring slightly longer reaction times.

Step-by-Step Procedure

Caption: A visual guide to the experimental procedure.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.80 g, 10.0 mmol). Dissolve the ester in 50 mL of anhydrous acetonitrile.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: Slowly add DBU (2.23 mL, 15.0 mmol) to the stirred solution dropwise over 5 minutes.

-

Diazo Transfer Reagent Addition: In a separate, small vial, carefully dissolve methanesulfonyl azide (1.45 g, 12.0 mmol) in 5 mL of anhydrous acetonitrile. (CRITICAL SAFETY NOTE: Prepare this solution behind a blast shield). Add this MsN₃ solution to the reaction mixture dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The addition is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake vigorously and allow the layers to separate.

-

Washing: Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all organic extracts and wash them with 50 mL of brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating; keep the bath temperature below 30 °C.

-

Purification: The resulting crude yellow-orange oil should be purified by flash column chromatography on silica gel.[11] A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 95:5) is typically effective. The product, methyl 2-diazo-2-(2-methoxyphenyl)acetate, is a characteristic bright yellow compound.

Safety and Hazard Management

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Sulfonyl Azides (MsN₃, TsN₃): These reagents are heat and shock-sensitive and can decompose explosively.[8][12]

-

NEVER heat sulfonyl azides above their recommended temperature limits (explosive decomposition of TsN₃ can begin at 120 °C).[8]

-

ALWAYS handle behind a blast shield in a well-ventilated chemical fume hood.[13]

-

Use plastic or Teflon-coated spatulas; avoid contact with metal spatulas which can cause scratching and potential detonation.[14]

-

Do not use halogenated solvents like dichloromethane as the primary reaction solvent with azides, as this can form extremely unstable di- and tri-azidomethane.[14]

-

-

Diazo Compounds: The synthesized diazo product is also potentially unstable.

-

While α-diazo esters are among the more stable diazo compounds, they should be handled with care.[2]

-

Avoid heating the purified product to high temperatures. Store in a refrigerator, protected from light.

-

Trace acid can catalyze decomposition. Ensure all glassware is clean and dry.

-

-

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn. A face shield is strongly recommended when handling the neat sulfonyl azide.[13]

-

Waste Disposal: Quench any residual azide reagent before disposal. All aqueous waste containing azide should be treated as hazardous.[15]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive base (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use a fresh, unopened bottle of DBU.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Allow the reaction to stir longer, monitoring by TLC. |

| Multiple Byproducts | 1. Reaction temperature too high.2. Base is too nucleophilic. | 1. Maintain strict temperature control (0 °C) during additions.2. Ensure a non-nucleophilic base like DBU or Et₃N is used. |

| Difficulty in Purification | Co-elution with sulfonamide byproduct. | If using TsN₃, the tosylamide can be tricky. Using MsN₃ should alleviate this. An alternative is to wash the organic layer with dilute aq. NaOH during workup to remove the sulfonamide as its salt. |

References

- Royal Society of Chemistry. (2025).

- National Institutes of Health (NIH).

- Google Patents. DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.

- ResearchGate.

- SciELO.

- Chem-Station International Edition. (2018). Regitz Diazo Transfer.

- Organic Syntheses. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Org. Synth. 2022, 99, 234-250.

- CORA. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process.

- ACS Publications. (2021).

- The Royal Society of Chemistry. Taming tosyl azide: the development of a scalable continuous diazo transfer process.

- ResearchGate. (2022). Synthesis and Characterization of a New Azo Ligand Derivative from 4,5-BIS(4-Methoxyphenyl) Imidazol and its Metal Complexes and Biological Activity Study of its PD(II) Complex.

- Wikipedia. Diazo.

- Organic Chemistry Portal. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide.